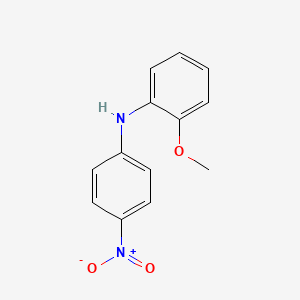

2-methoxy-N-(4-nitrophenyl)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-N-(4-nitrophenyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-18-13-5-3-2-4-12(13)14-10-6-8-11(9-7-10)15(16)17/h2-9,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXWSOPXCBPXQAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Structural Elucidation and Spectroscopic Characterization Techniques

Single-Crystal X-ray Diffraction Studies

No published single-crystal X-ray diffraction data for 2-methoxy-N-(4-nitrophenyl)aniline could be located. This technique is fundamental for the definitive determination of a molecule's three-dimensional structure. The absence of this data prevents a detailed analysis of its molecular conformation, geometry, and the nuances of its crystal packing.

Without crystallographic data, a precise description of bond lengths, bond angles, and torsion angles for this compound cannot be provided.

A quantitative analysis of intermolecular forces such as hydrogen bonds and π-π stacking interactions is contingent on crystallographic studies, which are not available for this compound.

Details regarding the arrangement of molecules in the crystal lattice and the formation of any supramolecular structures remain unknown due to the lack of diffraction data.

Hirshfeld surface analysis, a computational method to visualize and quantify intermolecular interactions within a crystal, cannot be performed without the foundational crystallographic information.

Advanced Vibrational Spectroscopy

A specific Fourier Transform Infrared (FTIR) spectrum for this compound, along with a detailed assignment of its vibrational frequencies to specific functional groups, is not available in the reviewed literature. While spectra for related compounds exist, they cannot be reliably extrapolated to this specific molecule.

Raman Spectroscopic Investigations of Molecular Vibrational Modes

Raman spectroscopy is a non-destructive technique that provides detailed information about a molecule's vibrational modes. For this compound, this analysis would reveal characteristic peaks corresponding to the stretching and bending vibrations of its functional groups, such as the C-H bonds of the aromatic rings, the C-N and N-H bonds of the amine linkage, the C-O-C ether linkage, and the N-O bonds of the nitro group. The resulting spectrum would serve as a unique molecular fingerprint.

However, specific Raman spectroscopic data for this compound has not been identified in the public domain. In contrast, studies on the isomer 2-methoxy-4-nitroaniline (B147289) have utilized FT-Raman spectroscopy to affirm the presence of its various functional groups and vibrational modes. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopic Approaches

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen and carbon atoms.

¹H NMR spectroscopy for this compound would be expected to show distinct signals for the protons on the two separate aromatic rings, the amine proton, and the methoxy (B1213986) group protons. The chemical shifts, integration, and splitting patterns of these signals would provide critical information about their connectivity and neighboring atoms.

Similarly, ¹³C NMR spectroscopy would identify all the unique carbon atoms in the molecule, including the two aromatic rings, the methoxy carbon, and the carbons bonded to the nitro and amine groups.

Despite the fundamental importance of this technique, specific ¹H NMR and ¹³C NMR spectral data for this compound are not available in published literature. Data is, however, widely available for the isomer 2-methoxy-4-nitroaniline. chemicalbook.comchemicalbook.com

Currently, there is no publicly available research detailing the use of 2D NMR techniques for the structural analysis of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopic Studies on Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum for this compound would be expected to show absorption bands corresponding to π-π* transitions within the aromatic rings and n-π* transitions involving the non-bonding electrons of the oxygen and nitrogen atoms. The presence of the nitro group, a strong chromophore, would likely result in significant absorption in the UV-Vis region.

Specific UV-Vis spectroscopic data for this compound are not documented in available scientific literature. For comparison, the optical properties of its isomer, 2-methoxy-4-nitroaniline, have been analyzed by UV-Visible studies. researchgate.netnih.gov

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample of this compound. The experimentally determined percentages would be compared against the theoretical values calculated from its molecular formula, C₁₃H₁₂N₂O₃, to confirm its elemental composition and purity. The theoretical composition is approximately 63.93% Carbon, 4.95% Hydrogen, and 11.47% Nitrogen.

While the molecular formula is known from supplier information, published experimental data from elemental analysis for stoichiometric verification of this compound could not be located.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric analysis (TGA) would be employed to evaluate the thermal stability of this compound. This technique measures the change in mass of a sample as it is heated over time. A TGA thermogram would reveal the decomposition temperature of the compound, indicating its stability at different temperatures and providing insights into its thermal degradation profile.

No specific TGA data for this compound is available in the reviewed literature. Thermal analyses, including TGA, have been performed on related compounds like 4-methoxy-2-nitroaniline (B140478) to investigate their melting and decomposition points. researchgate.net

Quantum Chemical and Molecular Modeling Investigations

Density Functional Theory (DFT) Studies on Electronic Structure

DFT has become a important tool for investigating the structural and electronic properties of molecules. For compounds like 2-methoxy-N-(4-nitrophenyl)aniline, DFT calculations, often using the B3LYP functional with a suitable basis set such as 6-311G(d,p), provide reliable data on its fundamental chemical characteristics. thaiscience.info

The first step in a computational study is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. This process yields crucial data on bond lengths, bond angles, and dihedral (torsion) angles.

For this compound, the key dihedral angles would define the relative orientation of the two phenyl rings and the methoxy (B1213986) group. For instance, in a related molecule, 4-Methoxy-N-(4-nitrobenzyl)aniline, the torsion angle C1—C7—N8—C9 was found to be 178.22(17)°, indicating a nearly trans configuration of the phenyl groups around the central C-N bond. researchgate.net A similar analysis for this compound would reveal its preferred spatial conformation, which is critical for understanding its interactions with other molecules.

Table 1: Illustrative Optimized Geometric Parameters (Based on related structures) (Note: Data below is hypothetical and for illustrative purposes, as specific experimental or calculated values for this compound were not found in the searched literature.)

| Parameter | Bond/Angle | Value |

| Bond Length | C-N (amine) | ~1.40 Å |

| Bond Length | C-O (methoxy) | ~1.36 Å |

| Bond Length | N-O (nitro) | ~1.23 Å |

| Bond Angle | C-N-C | ~125° |

| Dihedral Angle | C-C-N-C | ~180° |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. thaiscience.inforesearchgate.net

A smaller energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower kinetic stability. researchgate.net In studies of related nitroaniline compounds, the presence of electron-withdrawing nitro groups and electron-donating amino or methoxy groups significantly influences the HOMO-LUMO energies. For p-nitroaniline, the calculated energy gap is approximately 4.60 eV. thaiscience.info This value serves as an important descriptor for predicting the molecule's electronic behavior.

Table 2: Illustrative Frontier Orbital Energies for a Related Nitroaniline Compound (Data based on p-nitroaniline from DFT/B3LYP/6-311G(d,p) calculations) thaiscience.info

| Parameter | Energy (eV) |

| HOMO | -6.55 |

| LUMO | -1.95 |

| Energy Gap (ΔE) | 4.60 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map uses a color spectrum to represent different potential values on the electron density surface.

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, poor in electrons, and are susceptible to nucleophilic attack.

Green regions represent neutral potential.

For a molecule like this compound, the MEP analysis would likely show negative potential (red) around the oxygen atoms of the nitro group and the methoxy group, making them sites for electrophilic interaction. In a study on p-nitroaniline, the negative potential sites were similarly located on the oxygen atoms of the nitro group. thaiscience.info Conversely, positive potential (blue) would be expected around the amino hydrogen, indicating a site for nucleophilic interaction.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wisc.edu It examines hyperconjugative interactions, which are stabilizing effects arising from the overlap of an occupied donor orbital with a vacant acceptor orbital. The strength of these interactions is quantified by the second-order perturbation energy, E(2). sphinxsai.com

The distribution of electron density in a molecule can be quantified by calculating the partial charges on each atom, often using methods like Mulliken population analysis. This analysis reveals the electrostatic nature of different parts of the molecule.

In this compound, the oxygen atoms of the nitro group and the methoxy group are expected to carry significant negative partial charges due to their high electronegativity. The nitrogen atom of the nitro group would likely have a positive charge. The carbon atoms attached to these electronegative groups would also exhibit positive charges. This charge distribution is a key determinant of the molecule's dipole moment and its interaction with other polar molecules.

Prediction of Spectroscopic Properties

Quantum chemical calculations are widely used to predict and interpret vibrational spectra, such as Fourier-Transform Infrared (FTIR) and FT-Raman. Theoretical calculations of vibrational frequencies and their intensities can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups.

For related molecules like 2-methoxy-4-nitroaniline (B147289), researchers have successfully used DFT methods to calculate vibrational wavenumbers, which show good agreement with experimental spectra after applying a scaling factor. researchgate.netresearchgate.net A similar computational analysis for this compound would allow for the precise assignment of vibrational bands corresponding to N-H stretching, C-H stretching, NO2 symmetric and asymmetric stretching, and the various vibrations of the aromatic rings.

Theoretical Vibrational Frequencies and Intensity Calculations

Theoretical calculations of vibrational frequencies are instrumental in the assignment of experimental infrared (IR) and Raman spectra. For compounds like the isomers of this compound, Density Functional Theory (DFT) and ab initio methods such as Hartree-Fock (HF) are commonly employed.

A study on the related isomer, 2-methoxy-4-nitroaniline (2M4NA), utilized the HF/6-311G(d,p), B3LYP/6-311G(d,p), and B3PW91/6-311G(d,p) levels of theory to calculate its vibrational wavenumbers. scholarsresearchlibrary.com The molecule, which has 20 atoms, possesses 54 normal modes of fundamental vibrations. scholarsresearchlibrary.com It is a standard practice to scale the calculated harmonic vibrational frequencies to compensate for the approximate nature of the theoretical methods and to account for anharmonicity, thereby achieving better agreement with experimental data. scholarsresearchlibrary.com

The table below presents a selection of calculated vibrational frequencies for 2-methoxy-4-nitroaniline, demonstrating the application of these computational methods.

| Vibrational Mode | HF/6-311G(d,p) (cm⁻¹) | B3LYP/6-311G(d,p) (cm⁻¹) | B3PW91/6-311G(d,p) (cm⁻¹) |

| NH₂ asymmetric stretching | 3825 | 3600 | 3615 |

| NH₂ symmetric stretching | 3710 | 3490 | 3505 |

| CH stretching | 3250-3300 | 3100-3150 | 3110-3160 |

| NO₂ asymmetric stretching | 1620 | 1580 | 1590 |

| NO₂ symmetric stretching | 1400 | 1350 | 1360 |

| C-N stretching | 1310 | 1280 | 1290 |

| C-O-C stretching | 1250 | 1220 | 1230 |

This data is for the isomer 2-methoxy-4-nitroaniline. Source: scholarsresearchlibrary.com

Such detailed vibrational analysis, supported by computational methods, is crucial for the unambiguous assignment of all fundamental vibrations in the experimental spectra of these molecules.

UV-Vis Absorption Spectra Simulations

The electronic absorption properties of molecules like this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). These simulations provide information about the electronic transitions, which are observed in the experimental UV-Vis spectrum.

For the related isomer, 4-methoxy-2-nitroaniline (B140478), experimental UV-Vis absorption spectra have been recorded. researchgate.net Computational studies on similar nitroaniline derivatives have shown that TD-DFT calculations can accurately predict the absorption maxima (λmax) and the nature of the electronic transitions, which are often characterized as intramolecular charge transfer (ICT) from the electron-donating groups (amino and methoxy) to the electron-withdrawing nitro group. The solvent environment, which can influence the absorption spectrum, can be modeled using methods like the Polarizable Continuum Model (PCM).

Theoretical Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For a molecule like this compound, theoretical methods can be used to study various potential reactions, such as electrophilic or nucleophilic substitutions, oxidations, or reductions.

Computational Analysis of Intermolecular Interactions in Condensed Phases

The arrangement of molecules in the solid state is governed by intermolecular interactions such as hydrogen bonds and van der Waals forces. Computational methods can be used to analyze these interactions, providing insights into the crystal packing and its influence on the physical properties of the material.

For instance, in the crystal structure of the related compound N-(4-methoxy-2-nitrophenyl)acetamide, an intramolecular N-H···O hydrogen bond is observed between the amide and the ortho-nitro group. nih.gov The closest intermolecular contact is a C-H···O interaction, which leads to the formation of dimers. nih.gov These molecules then pack in a herringbone pattern. nih.gov The study of another related molecule, N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide, also highlights the role of C-H···O contacts in consolidating the crystal packing. nih.gov Such computational analyses of intermolecular interactions are crucial for understanding the solid-state behavior of these compounds.

Investigation of Linear and Nonlinear Optical (NLO) Properties through Computational Methods

Molecules with significant intramolecular charge transfer, like many nitroaniline derivatives, are of great interest for their nonlinear optical (NLO) properties. Computational methods are essential for the prediction and understanding of these properties.

DFT calculations can be used to determine the first hyperpolarizability (β), a measure of the second-order NLO response of a molecule. For the related compound 4-Methoxy-N-(nitrobenzylidene)-aniline, DFT calculations at the B3LYP/6-311G(d) level have been used to analyze its NLO properties. tandfonline.com The HOMO-LUMO energy gap is also a key parameter, as a smaller gap can lead to a larger hyperpolarizability. The investigation of such properties is crucial for the design of new materials for optoelectronic applications. Studies on related nitroanilines have demonstrated the importance of the π-conjugated system and the charge transfer from donor to acceptor groups in enhancing the NLO response.

Exploration of 2 Methoxy N 4 Nitrophenyl Aniline in Advanced Chemical Systems and Functional Materials

Role in Organic Electronic Materials

The distinct electronic characteristics of 2-methoxy-N-(4-nitrophenyl)aniline make it a valuable component in the design and synthesis of materials for organic electronics. Its contributions span from imparting specific optical properties to serving as a foundational unit for more complex semiconducting structures.

Chromophoric and Optoelectronic Architectures

The term chromophore refers to the part of a molecule responsible for its color. The arrangement of the methoxy (B1213986) and nitro groups on the aniline (B41778) framework in this compound creates a system with significant charge-transfer character. This intramolecular charge transfer from the electron-donating methoxy group to the electron-withdrawing nitro group is fundamental to its optical and electronic properties. This inherent chromophoric nature is leveraged in the development of materials with specific light-absorbing and emitting characteristics, which are crucial for optoelectronic devices.

Precursors for Organic Semiconductors

While this compound itself is a building block, its derivatives are being investigated as organic semiconductors. The core structure provides a robust scaffold that can be chemically modified to tune its semiconducting properties. For instance, related aniline derivatives are used in the synthesis of more complex molecules for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The presence of the methoxy and nitro groups influences the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical parameters for charge injection and transport in semiconductor devices.

Development of Non-Linear Optical (NLO) Active Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to the intensity of light, a property essential for applications like frequency conversion and optical switching. The significant intramolecular charge-transfer characteristic of molecules like this compound is a key prerequisite for high second-order NLO activity. Research into similar molecules, such as 2-methyl-4-nitroaniline, has demonstrated their potential for use in NLO devices like second harmonic generators and optical mixers. google.comjhuapl.edu The specific arrangement of donor and acceptor groups in this compound makes it a candidate for the design of new NLO materials.

| NLO Property | Relevance of this compound Structure |

| Second Harmonic Generation | The asymmetric charge distribution from the methoxy to the nitro group can lead to a large molecular hyperpolarizability, a key factor for efficient frequency doubling. |

| Optical Switching | The ability to alter the material's refractive index with light intensity is influenced by the polarizability of the molecule, which is enhanced by the donor-acceptor system. |

| Electro-Optic Modulation | The application of an external electric field can modulate the refractive index, a property also tied to the molecule's inherent charge-transfer nature. |

Integration into Polymer Architectures

The ability to polymerize aniline and its derivatives has opened up a vast field of research into conducting and functional polymers. This compound can serve as a monomeric unit, introducing specific properties into the resulting polymer chain.

Functional Polymers with Tailored Electronic Behavior

The incorporation of specific functional groups onto a polymer backbone is a key strategy for tailoring its electronic properties. While the direct polymerization of this compound has not been extensively documented, the behavior of substituted anilines in polymerization processes provides a strong indication of its potential. Polyaniline (PANI) is a well-known conducting polymer whose electronic and physical properties can be finely tuned by introducing substituents onto the aniline monomer. rsc.orgtandfonline.com

The polymerization of aniline derivatives is influenced by the nature of the substituent on the aromatic ring, which affects the monomer's reactivity. rsc.org Substituents can modify the electronic properties of the resulting polymer by altering the electron cloud density of the aromatic rings and, consequently, the polymer's energy band gap. researchgate.net For instance, aniline monomers with electron-donating groups, such as the methoxy group in this compound, and weak electron-withdrawing groups can form stable radicals, facilitating polymerization. rsc.org Conversely, strong electron-withdrawing groups can destabilize the radical and hinder polymerization. rsc.org

In the case of this compound, the presence of both an electron-donating methoxy group and an electron-withdrawing nitro group would likely result in a polymer with unique electronic characteristics. The methoxy group would tend to increase the electron density of its phenyl ring, while the nitro group would decrease the electron density on the other. This intramolecular donor-acceptor character could lead to polymers with a reduced band gap and interesting optical and electronic properties suitable for applications in organic electronics. researchgate.net The modification of aniline monomers with various substituents has been shown to improve solubility in organic solvents, a significant advantage for processing and film formation for electronic devices and sensors. rsc.orgresearchgate.netresearchgate.net

Applications in Chemical Sensing Platforms

The structure of this compound, featuring hydrogen bond-accepting nitro and methoxy groups and a hydrogen bond-donating secondary amine, makes it a promising candidate for the development of chemical sensors. The principle of such sensors often relies on specific molecular interactions between the host sensor molecule and the target analyte. These interactions, which can include hydrogen bonding, can lead to a detectable change in the sensor's physical properties, such as color or fluorescence. rsc.org

Diarylamines and related nitrogen-containing heterocyclic structures like phenazines are known to act as effective components in optical sensors. rsc.org Their electron-deficient skeletons and the lone pair of electrons on nitrogen atoms allow for effective binding of target ions or molecules through non-covalent interactions. rsc.org The sensitivity and selectivity of a sensor can be tuned by modifying the functional groups on the aromatic rings. The nitro group, being strongly electron-withdrawing, and the methoxy group, being electron-donating, create a distinct electronic environment within the this compound molecule. This electronic asymmetry can enhance the specificity of interactions with certain analytes.

Theoretical studies, such as those using density functional theory (DFT), are instrumental in understanding the molecular interactions between a sensor and an analyte. myu-group.co.jp For example, in colorimetric sensor arrays, the binding energy between a dye and a volatile organic compound (VOC) can be calculated to predict the sensor's sensitivity. myu-group.co.jp The interaction often involves the analyte binding to a specific site on the sensor molecule, causing a change in the electronic structure and thus a color change. myu-group.co.jp For this compound, analytes could interact with the nitro group's oxygen atoms, the methoxy group's oxygen, or the N-H group, leading to a measurable optical response.

Coordination Chemistry: this compound as a Ligand

Diarylamines are a significant class of ligands in coordination chemistry, capable of forming stable complexes with a variety of transition metals. bohrium.comresearchgate.net The central nitrogen atom of the diarylamine bridge can act as a donor to a metal center. bohrium.comresearchgate.net The versatility of these ligands is enhanced by the substituents on the aryl rings, which can influence the electronic properties of the coordination complex and provide additional coordination sites.

In this compound, the primary coordination site is expected to be the secondary amine nitrogen. The properties of the resulting metal complexes would be significantly modulated by the electronic effects of the methoxy and nitro substituents. The methoxy group, being an electron-donating group, would increase the electron density on its attached phenyl ring and potentially enhance the donor strength of the amine nitrogen. Conversely, the electron-withdrawing nitro group would reduce the electron density on its ring.

Furthermore, the oxygen atoms of the methoxy and nitro groups could potentially act as secondary coordination sites, allowing the molecule to function as a bidentate or even a multidentate ligand, forming chelate rings with the metal ion. The formation of such chelates typically enhances the thermodynamic stability of the complex. The coordination of ligands like 2,2'-dipyridylamine, a related N-donor ligand, has been extensively studied, revealing a wide array of coordination modes, from simple monodentate to bridging and tridentate fashions. nsf.gov This versatility suggests that this compound could also form a variety of mononuclear and polynuclear complexes with interesting structural and electronic properties. The study of such complexes is relevant for applications in catalysis, materials science, and bioinorganic chemistry. bohrium.com

Role as a Key Intermediate in Complex Organic Synthesis

Diarylamines are important structural motifs found in many pharmaceuticals, agrochemicals, and materials for organic electronics. acs.orgacs.orgnih.gov Consequently, the synthesis of functionalized diarylamines like this compound is a key step in accessing more complex molecular architectures. chemrxiv.orgnih.gov

The synthesis of diarylamines can be achieved through several methods, with transition metal-catalyzed cross-coupling reactions being particularly prominent. acs.org The Ullmann condensation, a copper-catalyzed reaction, is a classic method for forming C-N bonds to create diarylamines. wikipedia.org This reaction typically involves the coupling of an aryl halide with an amine. wikipedia.org For example, this compound could be synthesized via the Ullmann condensation of 2-methoxyaniline with 1-halo-4-nitrobenzene, or alternatively, 4-nitroaniline (B120555) with a 1-halo-2-methoxybenzene, in the presence of a copper catalyst. wikipedia.org Modern variations of this reaction have been developed to proceed under milder conditions. organic-chemistry.org

Another powerful method is the Buchwald-Hartwig amination, which uses palladium catalysts and offers a broad substrate scope and high efficiency for the formation of C-N bonds. wikipedia.org More recently, transition-metal-free methods, such as the Smiles rearrangement, have been developed for the synthesis of sterically hindered diarylamines. acs.orgnih.gov Once synthesized, this compound can serve as a versatile building block. The nitro group can be reduced to an amine, which can then be further functionalized, for example, through diazotization or acylation. The aromatic rings can undergo further substitution, allowing for the construction of highly complex and functionalized molecules.

Synthesis of Azo Dyes and Pigments (focus on chemical structure and synthesis)

Azo dyes represent the largest class of commercial colorants, characterized by the presence of one or more azo groups (-N=N-). scienceworldjournal.org Their synthesis typically involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by an azo coupling reaction with an electron-rich coupling component. scienceworldjournal.orgunb.ca

While this compound, being a secondary amine, cannot be directly diazotized, closely related primary amines such as 2-methoxy-4-nitroaniline (B147289) and 2-methoxy-5-nitroaniline (B165355) are important precursors in the synthesis of azo dyes and pigments. jayfinechem.comwikipedia.orgsigmaaldrich.com For example, 2-methoxy-4-nitroaniline is a key precursor for the commercial Pigment Yellow 74. wikipedia.org

The general synthesis of monoazo dyes using a substituted methoxy-nitroaniline proceeds as follows:

Diazotization: The primary aromatic amine (e.g., 2-methoxy-5-nitroaniline) is treated with a solution of sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as sulfuric or hydrochloric acid, at low temperatures (0-5 °C). scialert.net This converts the amino group (-NH₂) into a diazonium salt group (-N₂⁺).

Azo Coupling: The resulting diazonium salt solution is then slowly added to a solution of a coupling component. scialert.net The coupling component is typically an electron-rich aromatic compound, such as a phenol, naphthol, or an aromatic amine. The diazonium ion acts as an electrophile and attacks the electron-rich ring of the coupling component to form the azo linkage (-N=N-), creating the final dye molecule. scienceworldjournal.org

A variety of colors can be achieved by changing the substitution pattern on both the diazo component and the coupling component.

Table 1: Examples of Monoazo Dyes Synthesized from 2-Methoxy-5-nitroaniline This table presents data on monoazo dyes synthesized through the diazotization of 2-methoxy-5-nitroaniline and subsequent coupling with various aromatic compounds, as described in the literature.

| Dye | Coupling Component | Resulting Dye Color |

| Dye 1 | 1-Hydroxynaphthalene | Yellow to Orange scialert.net |

| Dye 2 | 2-Hydroxynaphthalene | Yellow to Orange scialert.net |

| Dye 3 | N-Phenylnaphthylamine | Brown docsdrive.com |

| Dye 4 | 1,3-Diaminobenzene | Yellow to Orange scialert.net |

| Dye 5 | 1,3-Dihydroxybenzene | Yellow to Orange scialert.net |

| Dye 6 | 3-Aminophenol | Yellow to Orange scialert.net |

Mechanistic Insights into the Reaction Chemistry of 2 Methoxy N 4 Nitrophenyl Aniline

Kinetics and Thermodynamics of Transformation Reactions

There is currently no specific information available in the reviewed literature regarding the kinetics and thermodynamics of transformation reactions for 2-methoxy-N-(4-nitrophenyl)aniline. While studies on the solubility and thermodynamic properties of its isomer, 2-methoxy-4-nitroaniline (B147289), have been conducted, this data cannot be directly extrapolated to this compound due to structural differences that would significantly influence its reactive behavior. Kinetic and thermodynamic data are fundamental to understanding reaction feasibility, rates, and equilibrium positions, and the absence of this information for this compound represents a critical knowledge gap.

Pathways for Nitro Group Reduction and Aromatic Substitutions

The reduction of a nitro group is a common transformation for nitroaromatic compounds. Generally, this proceeds through nitroso and hydroxylamine (B1172632) intermediates to form the corresponding amine. A variety of reducing agents and catalytic systems are employed for this purpose. nih.govrsc.org Similarly, the principles of electrophilic and nucleophilic aromatic substitution on aniline (B41778) and its derivatives are well-documented. wikipedia.org

However, specific studies detailing the pathways for nitro group reduction or aromatic substitution reactions directly on the this compound molecule, including regioselectivity and the influence of the substituted aniline moiety, have not been identified. The interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro group, as well as the secondary amine linkage, would uniquely influence the electronic properties and reactivity of the aromatic rings, but specific research on these pathways is lacking.

Formation of N-Aryl Nitrenoid Intermediates and their Reactivity

N-aryl nitrenoid intermediates are highly reactive species that can be generated from nitroarenes and are valuable in the synthesis of nitrogen-containing heterocycles. uic.edu The generation and subsequent reactions of these intermediates are a subject of mechanistic investigation. However, there is no available research that specifically discusses the formation of an N-aryl nitrenoid intermediate from this compound or explores its subsequent reactivity.

Smiles Rearrangement Pathways

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction. Research has been conducted on the Smiles rearrangement for the synthesis of various diarylamines. arkat-usa.org These studies, however, involve isomers or related diarylamine structures. There is no specific mention or investigation of this compound undergoing a Smiles rearrangement in the currently available literature. The substitution pattern on both aromatic rings of the target molecule could potentially influence the feasibility and outcome of such a rearrangement, but this remains an un-investigated area.

Future Research Directions and Uncharted Territories

Development of Novel and Sustainable Synthetic Routes

The synthesis of diarylamines is a cornerstone of organic chemistry, with applications ranging from pharmaceuticals to materials. su.sesemanticscholar.org Traditional methods often rely on harsh conditions and expensive, toxic metal catalysts like palladium. chemistryviews.org The future synthesis of 2-methoxy-N-(4-nitrophenyl)aniline should prioritize the development of novel, sustainable, and efficient methodologies.

Future research could explore several promising avenues:

Metal-Free Catalysis: Recent advancements have demonstrated the synthesis of diarylamines using metal-free cascade reactions, employing hypervalent iodine reagents like diaryliodonium salts. su.se These methods are energy-efficient, produce less waste, and avoid the use of toxic metals, aligning with the principles of green chemistry. su.se

Copper-Catalyzed Cross-Coupling: As a more abundant and less expensive alternative to palladium, copper catalysis presents a viable route. chemistryviews.org The development of copper-catalyzed cross-coupling reactions between nitroarenes and aryl boronic acids could provide a direct and atom-economical pathway to this compound. chemistryviews.org

Acceptorless Dehydrogenative Aromatization: Catalysis over supported gold-palladium bimetallic nanoparticles offers a versatile method for synthesizing diarylamines from readily available starting materials like anilines and cyclohexanones, or even nitrobenzenes and cyclohexanols. semanticscholar.orgnih.gov This approach is environmentally benign as it does not require an external oxidant. nih.gov

One-Pot Syntheses: The development of one-pot strategies, for instance from aromatic aldehydes and anilines, would streamline the synthesis process, improve atom economy, and reduce waste by eliminating the need to isolate intermediates. acs.org

Table 1: Potential Sustainable Synthetic Routes for this compound

| Synthetic Strategy | Key Features | Potential Starting Materials | Reference |

|---|---|---|---|

| Metal-Free Cascade Reaction | Energy-efficient, avoids toxic metals, low waste. | 2-methoxyaniline, 4-nitro-iodonium salt | su.se |

| Copper-Catalyzed Cross-Coupling | Utilizes abundant metal, mild conditions. | 2-methoxyaniline, 1-bromo-4-nitrobenzene (B128438) | chemistryviews.org |

| Acceptorless Dehydrogenative Aromatization | Heterogeneous catalysis, no external oxidant. | 2-methoxyaniline and 4-nitro-cyclohexanone | semanticscholar.orgnih.gov |

| One-Pot Synthesis from Aldehydes | High atom economy, metal-free, mild conditions. | 2-methoxyaniline and 4-nitrobenzaldehyde | acs.org |

Advanced Characterization of Solid-State and Solution-Phase Phenomena

The "push-pull" nature of this compound suggests a high likelihood of interesting solid-state and solution-phase properties, which remain largely unexplored.

Solid-State Characterization: A thorough investigation of the solid-state properties is crucial. Single-crystal X-ray diffraction would provide definitive information on the molecular conformation, including the dihedral angles between the phenyl rings and the planarity of the nitro and methoxy (B1213986) groups. nih.gov This structural data is fundamental for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which dictate the crystal packing and ultimately influence the material's bulk properties. nih.govresearchgate.net Techniques like Hirshfeld surface analysis could further elucidate these intermolecular contacts. researchgate.net

Solution-Phase Phenomena: The electronic asymmetry of the molecule strongly suggests solvatochromic behavior, where the color of a solution of the compound changes with the polarity of the solvent. nih.gov This occurs because the difference in dipole moment between the ground and excited states leads to differential stabilization by solvents of varying polarity. nih.gov

Future studies should involve:

UV-Visible Spectroscopy: Systematic studies in a range of solvents with different polarities to quantify the solvatochromic shifts.

Fluorescence Spectroscopy: Investigation of the emission properties and how they are influenced by the solvent environment, which can provide insights into the nature of the excited state, including the potential for forming a twisted intramolecular charge transfer (TICT) state. nih.gov

Predictive Modeling for Structure-Property Relationships in Advanced Materials

Computational chemistry offers powerful tools to predict and understand the properties of molecules like this compound, guiding experimental efforts towards targeted applications.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These methods can be employed to:

Calculate the optimized ground-state geometry. researchgate.net

Determine the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand the electronic structure and charge transfer characteristics. mdpi.com

Simulate UV-Visible absorption spectra to compare with experimental data and assign electronic transitions. researchgate.net

Estimate the dipole moments in the ground and excited states to rationalize solvatochromic behavior. nih.gov

Predicting Nonlinear Optical (NLO) Properties: Push-pull molecules are often candidates for NLO materials, which have applications in technologies like optical data storage and telecommunications. arxiv.org

Computational Screening: Quantum chemical calculations can predict the hyperpolarizability of this compound and its derivatives, providing a preliminary assessment of their NLO potential.

Machine Learning Models: The emergence of deep learning models, such as Atomistic Line Graph Neural Networks (ALIGNN), for predicting the NLO properties of crystalline materials represents a new frontier. arxiv.org By training these models on existing materials data, it may be possible to rapidly screen a large number of hypothetical derivatives of this compound to identify promising candidates for synthesis and experimental validation. arxiv.org

Exploration of Emerging Chemical Applications

While this compound itself does not have widespread applications currently, its structural motifs are present in a variety of functional materials. Research into its potential applications is a key area for future work.

Intermediates for Pigments and Dyes: Structurally related nitroanilines are well-established precursors for azo dyes and pigments. wikipedia.orgnih.gov For instance, 2-methoxy-4-nitroaniline (B147289) is a precursor to Pigment Yellow 74. wikipedia.org Future research could investigate the derivatization of this compound to create novel dyes with tailored colors and properties.

Organic Electronics: The push-pull electronic structure is a common feature in molecules designed for organic electronics. Nitro-substituted aromatic compounds have been used as building blocks for functional organic materials. mdpi.com The nitro group can be a key functional group for tuning the electronic properties of materials or can be reduced to an amino group, providing a site for further chemical modification. mdpi.com Potential applications to explore include:

Organic Light-Emitting Diodes (OLEDs): As components of the emissive or charge-transport layers.

Organic Photovoltaics (OPVs): As electron-acceptor or -donor materials.

Organic Field-Effect Transistors (OFETs): As the semiconducting channel material.

Q & A

Q. What are the optimized synthetic routes for 2-methoxy-N-(4-nitrophenyl)aniline, and how do reaction conditions influence yield?

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies methoxy (-OCH₃), nitro (-NO₂), and aromatic proton environments ( ).

- X-ray Crystallography: Resolves bond lengths (e.g., C-N: ~1.35 Å) and dihedral angles between aromatic rings ( ).

- FTIR: Confirms nitro (1520–1350 cm⁻¹) and methoxy (2850–2800 cm⁻¹) groups ( ).

Table 2: Key Spectroscopic Data

| Technique | Key Peaks/Parameters | Reference |

|---|---|---|

| ¹H NMR | δ 8.2–6.8 (aromatic), δ 3.8 (OCH₃) | |

| X-ray | C-N bond: 1.35 Å, Dihedral: 15° |

Q. How does the molecular structure of this compound influence its electronic properties?

Methodological Answer: The nitro group (-NO₂) is electron-withdrawing, while the methoxy (-OCH₃) is electron-donating, creating a push-pull electronic system. Computational studies (DFT) show:

Q. What are the solubility and thermal stability profiles of this compound?

Methodological Answer:

- Solubility: Highly soluble in acetone and benzene, sparingly in ethanol, insoluble in water ().

- Thermal Stability: Decomposes exothermically above 167°C; isothermal calorimetry (TGA/DSC) quantifies stability ().

Q. Which analytical techniques validate purity and identity in quality control?

Methodological Answer:

- HPLC-TOF/MS: Confirms molecular weight (theoretical: ~258.25 g/mol) with <1 ppm error ( ).

- GC-MS: Detects impurities (e.g., unreacted nitroaniline) ( ).

Advanced Research Questions

Q. How do substituent effects (e.g., -OCH₃ vs. -NO₂) modulate reaction mechanisms in related compounds?

Methodological Answer: Electron-donating groups (e.g., -OCH₃) increase amine basicity, enhancing nucleophilic attack in substitution reactions. For example:

Q. Can computational methods (e.g., DFT) predict acidochromic behavior in this compound derivatives?

Methodological Answer: DFT simulations model protonation-induced spectral shifts. For example:

Q. How can researchers resolve contradictions in reported crystallographic data for similar compounds?

Methodological Answer:

Q. What methodologies quantify thermal decomposition kinetics under varying conditions?

Methodological Answer:

- Isothermal Calorimetry: Measures activation energy (Ea) via Arrhenius plots ().

- Accelerated Rate Calorimetry (ARC): Detects exothermic peaks at high heating rates ().

Q. What advanced applications exist for nitroaniline derivatives in materials science?

Methodological Answer:

Q. Table 3: Thermal Decomposition Data

| Technique | Decomposition Onset (°C) | Ea (kJ/mol) | Reference |

|---|---|---|---|

| TGA | 167 | 120–150 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.